Cas no 762263-66-1 ((4-Hydroxy-3-methylphenyl)boronic acid)

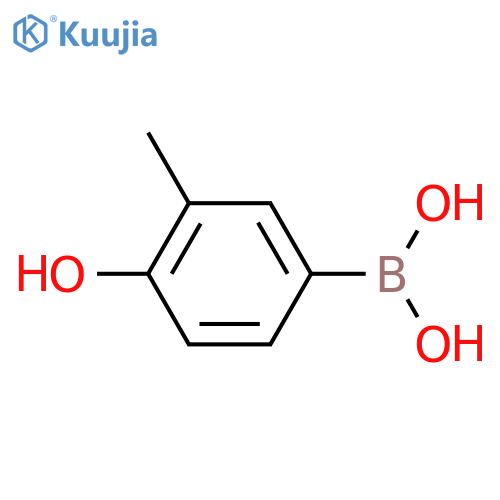

762263-66-1 structure

商品名:(4-Hydroxy-3-methylphenyl)boronic acid

(4-Hydroxy-3-methylphenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (4-Hydroxy-3-methylphenyl)boronic acid

- 4-Hydroxy-3-methylbenzeneboronic acid

- Boronic acid,B-(4-hydroxy-3-methylphenyl)-

- 4-hydroxy-3-methylphenylboronic acid

- Boronic acid, (4-hydroxy-3-methylphenyl)- (9CI)

- Boronic acid, (4-hydroxy-3-methylphenyl)-

- GZHWHLOMMPXHPW-UHFFFAOYSA-N

- 3-Methyl-4-hydroxyphenylboronic acid

- BC684739

- BC001211

- X0988

- ST24020569

- AKOS016000231

- EN300-1228839

- 762263-66-1

- SY104712

- MFCD09954104

- (4-Hydroxy-3-methylphenyl)boronicacid

- SCHEMBL2010727

- A865527

- AMY29886

- FT-0686863

- CS-0061270

- W17226

- DS-18087

- DTXSID00665370

- DB-028906

-

- MDL: MFCD62263661

- インチ: 1S/C7H9BO3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9-11H,1H3

- InChIKey: GZHWHLOMMPXHPW-UHFFFAOYSA-N

- ほほえんだ: O([H])C1C([H])=C([H])C(B(O[H])O[H])=C([H])C=1C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 152.064474g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 回転可能化学結合数: 1

- どういたいしつりょう: 152.064474g/mol

- 単一同位体質量: 152.064474g/mol

- 水素結合トポロジー分子極性表面積: 60.7Ų

- 重原子数: 11

- 複雑さ: 129

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- PSA: 60.69000

- LogP: -0.61960

(4-Hydroxy-3-methylphenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131910-1g |

(4-Hydroxy-3-methylphenyl)boronic acid |

762263-66-1 | 98% | 1g |

¥301.00 | 2024-07-28 | |

| Chemenu | CM126088-1g |

(4-hydroxy-3-methylphenyl)boronic acid |

762263-66-1 | 95% | 1g |

$*** | 2023-05-29 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H43454-5g |

(4-Hydroxy-3-methylphenyl)boronic acid |

762263-66-1 | 96% | 5g |

¥4540 | 2023-09-19 | |

| Apollo Scientific | OR361257-250mg |

4-Hydroxy-3-methylbenzeneboronic acid |

762263-66-1 | 98+% | 250mg |

£17.00 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CG387-200mg |

(4-Hydroxy-3-methylphenyl)boronic acid |

762263-66-1 | 97% | 200mg |

547.0CNY | 2021-08-05 | |

| Ambeed | A155536-1g |

(4-Hydroxy-3-methylphenyl)boronic acid |

762263-66-1 | 97% | 1g |

$70.0 | 2025-02-26 | |

| TRC | H972503-50mg |

4-Hydroxy-3-methylbenzeneboronic acid |

762263-66-1 | 50mg |

$133.00 | 2023-05-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CG387-250mg |

(4-Hydroxy-3-methylphenyl)boronic acid |

762263-66-1 | 97% | 250mg |

1214CNY | 2021-05-08 | |

| TRC | H972503-100mg |

4-Hydroxy-3-methylbenzeneboronic acid |

762263-66-1 | 100mg |

$196.00 | 2023-05-18 | ||

| Ambeed | A155536-250mg |

(4-Hydroxy-3-methylphenyl)boronic acid |

762263-66-1 | 97% | 250mg |

$20.0 | 2025-02-26 |

(4-Hydroxy-3-methylphenyl)boronic acid 関連文献

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

762263-66-1 ((4-Hydroxy-3-methylphenyl)boronic acid) 関連製品

- 5122-94-1([1,1'-Biphenyl]-4-ylboronic acid)

- 5720-06-9(2-Methoxyphenylboronic acid)

- 259209-22-8(2-Hydroxy-3-methylphenylboronic acid)

- 216019-35-1(3-Hydroxy-4-methylphenylboronic acid)

- 5720-07-0((4-methoxyphenyl)boronic acid)

- 4151-80-8(BPDA)

- 10365-98-7(3-Methoxybenzeneboronic acid)

- 16152-51-5((4-Isopropylphenyl)boronic Acid)

- 5720-05-8(4-Methylbenzeneboronic Acid)

- 5980-97-2(2,4,6-Trimethylphenylboronic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:762263-66-1)Boronic acid, (4-hydroxy-3-methylphenyl)- (9CI)

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:762263-66-1)(4-Hydroxy-3-methylphenyl)boronic acid

清らかである:99%

はかる:5g

価格 ($):270.0